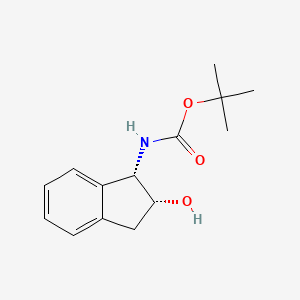

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

Description

Historical Context of Chiral Indanol Scaffolds in Organic Chemistry

The indanol scaffold has a rich history in organic chemistry, with its rigid framework making it an attractive platform for the design of chiral ligands and auxiliaries. The development of synthetic routes to enantiomerically pure aminoindanols was a significant advancement, paving the way for their use in asymmetric catalysis. Notably, the (1S,2R)-cis-isomer has been particularly influential, largely due to its successful application in the synthesis of the HIV protease inhibitor Indinavir. researchgate.netkoreascience.kr This real-world application spurred further research into the broader utility of this chiral backbone in asymmetric synthesis.

Significance of (1S,2R)-cis-1-Amino-2-indanol as a Stereodirecting Group

The parent compound, (1S,2R)-cis-1-amino-2-indanol, is a highly effective stereodirecting group due to its conformationally constrained structure. researchgate.net This rigidity helps to create a predictable and sterically hindered environment around a reactive center, favoring the formation of one enantiomer over the other. The amino and hydroxyl groups provide convenient handles for the attachment of the aminoindanol (B8576300) scaffold to a substrate or for its incorporation into a catalyst structure.

The role of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is primarily that of a protected precursor. The tert-butyloxycarbonyl (Boc) group is a common amine protecting group used to prevent the nucleophilic amine from participating in unwanted side reactions during the synthesis of more complex chiral auxiliaries and ligands. rsc.org Its facile introduction and removal under specific conditions make it an invaluable tool in multi-step synthetic sequences. For instance, in the synthesis of certain chiral ligands, the Boc group ensures that other functionalities on the indanol skeleton or on a reacting partner can be manipulated without interference from the amine. researchgate.net

Overview of Applications in Enantioselective Transformations

While this compound itself is not typically the active stereodirecting agent, it is a critical intermediate in the synthesis of derivatives that are used in a wide array of enantioselective transformations. The deprotected (1S,2R)-cis-1-amino-2-indanol and its subsequent derivatives are employed in:

Asymmetric Reductions: Ligands derived from (1S,2R)-cis-1-amino-2-indanol are used to prepare oxazaborolidine catalysts for the highly enantioselective reduction of ketones. mdpi.comnih.gov

Aldol (B89426) Reactions: Chiral oxazolidinone auxiliaries prepared from (1S,2R)-cis-1-amino-2-indanol can direct the stereochemical outcome of aldol reactions, leading to the formation of syn- or anti-products with high diastereoselectivity. nih.gov

Diels-Alder Reactions: The rigid scaffold of aminoindanol-derived auxiliaries can effectively control the facial selectivity in Diels-Alder cycloadditions. nih.gov

The following table provides an overview of the types of enantioselective transformations where derivatives of (1S,2R)-cis-1-amino-2-indanol, synthesized via the Boc-protected intermediate, have been successfully applied.

| Transformation | Type of Derivative | Typical Substrate |

| Asymmetric Reduction | Oxazaborolidine Ligand | Prochiral Ketones |

| Aldol Reaction | Oxazolidinone Auxiliary | Carbonyl Compounds |

| Diels-Alder Reaction | Dienophile Auxiliary | Dienes |

| Michael Addition | Chiral Ligand | α,β-Unsaturated Compounds |

| Asymmetric Alkylation | Chiral Auxiliary | Enolates |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-10-7-5-4-6-9(10)8-11(12)16/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUONLKDWVQKNB-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218151-64-5 | |

| Record name | tert-butyl N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1s,2r Cis 1 Amino 2 Indanol and Its Boc Protected Forms

Strategies for Racemic cis-1-Amino-2-indanol Synthesis

The preparation of racemic cis-1-amino-2-indanol serves as the foundation for several enantioselective approaches that employ subsequent resolution steps. Key racemic syntheses often start from precursors that already contain the indane skeleton.

A practical and widely adopted route for the synthesis of racemic cis-1-amino-2-indanol involves a Ritter-type reaction starting from indene (B144670) oxide. mdpi.com This method, reported by Senanayake in 1995, begins with the epoxidation of indene using hydrogen peroxide to form indene oxide. mdpi.com The epoxide is then subjected to a Ritter reaction, typically using a strong acid like sulfuric acid in acetonitrile (B52724). mdpi.com

The reaction proceeds through the acid-catalyzed opening of the epoxide ring to form a carbocation intermediate. mdpi.com This carbocation is then trapped by acetonitrile, leading to a nitrilium ion. Subsequent intramolecular cyclization and hydrolysis of the resulting oxazoline (B21484) intermediate yield the desired cis-1-amino-2-indanol. mdpi.com The initial attempts using this method yielded the target compound in 55–60% yield. mdpi.com The cis stereochemistry is favored due to the formation of a stable five-membered ring intermediate. nih.gov

Table 1: Ritter-Type Reaction for Racemic cis-1-Amino-2-indanol

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Indene Oxide | H₂SO₄, CH₃CN | (±)-cis-1-Amino-2-indanol | 55-60% |

Alternative strategies for synthesizing racemic cis-1-amino-2-indanol involve the derivatization of the indene skeleton through various intramolecular cyclization reactions. One such method is intramolecular amide cyclization. mdpi.com This approach requires the formation of an amide or urethane (B1682113) derivative at the C1 position and a leaving group at the C2 position. The subsequent O-amide cyclization forms the characteristic cis-5-membered ring, which upon hydrolysis, gives cis-1-amino-2-indanol. mdpi.com

Another approach, reported by Heathcock and co-workers, involves the addition of iodine isocyanate to indene. nih.gov This reaction, carried out in ethanol (B145695), produces trans-1-(ethoxycarbonylamino)-2-iodoindan. Pyrolysis of this intermediate leads to a cis-oxazolidinone, which upon basic hydrolysis, yields racemic cis-1-amino-2-indanol. nih.gov

A different derivatization strategy starts from indan-1-one. nih.gov Treatment with potassium hydroxide (B78521) and iodobenzenediacetate in methanol (B129727) yields a 2-hydroxy-1-dimethyl ketal. nih.gov Acidic hydrolysis followed by reaction with benzyloxyamine hydrochloride gives an α-hydroxy oxime-ether. nih.gov Reduction of this oxime with a borane-THF complex results in an 88:12 mixture of cis- and trans-aminoindanols. nih.gov

While less common for racemic synthesis, routes from non-indane starting materials have been developed, primarily for enantioselective syntheses. These methods build the indane ring system from acyclic precursors, allowing for the potential introduction of chirality from the chiral pool. mdpi.com For instance, an eight-step enantioselective synthesis of cis-1-amino-2-indanol has been reported starting from (E)-cinnamate ethyl ester. mdpi.com Another approach utilizes a Diels-Alder reaction with a chiral diene derived from a 7,3-xylofuranose derivative. mdpi.com These methods underscore the versatility of organic synthesis in constructing complex cyclic systems from simple, acyclic starting materials.

Enantioselective Synthesis of (1S,2R)-cis-1-Amino-2-indanol

The demand for enantiomerically pure (1S,2R)-cis-1-amino-2-indanol, a key component in pharmaceuticals like the HIV protease inhibitor Crixivan®, has driven the development of several enantioselective synthetic strategies. nih.gov

A highly effective method for the enantioselective synthesis of (1S,2R)-cis-1-amino-2-indanol involves the asymmetric epoxidation of indene, followed by a Ritter reaction. The Jacobsen epoxidation, which uses a chiral (salen)Mn(III)Cl complex as a catalyst, can produce enantioenriched indene oxide. mdpi.comnih.gov For example, using the (S,S) version of the catalyst, (1S,2R)-indene oxide can be obtained with high enantiomeric excess. mdpi.com

This chiral epoxide is then subjected to the Ritter reaction conditions as described for the racemic synthesis. mdpi.com The reaction proceeds with high diastereoselectivity to afford the cis-product. To further enhance the enantiomeric purity, the resulting (1S,2R)-1-amino-2-indanol can be treated with L-tartaric acid, leading to a salt that can be crystallized to achieve an enantiomeric excess greater than 99%. mdpi.com This entire process has been optimized for large-scale synthesis. mdpi.com

Table 2: Enantioselective Synthesis via Asymmetric Epoxidation

| Step | Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Asymmetric Epoxidation of Indene | (S,S)-(salen)Mn(III)Cl | (1S,2R)-Indene Oxide | 88% |

| 2 | Ritter Reaction and Hydrolysis | H₂SO₄, CH₃CN; H₂O | (1S,2R)-cis-1-Amino-2-indanol | - |

| 3 | Enantiomeric Enrichment | L-Tartaric Acid | (1S,2R)-cis-1-Amino-2-indanol | >99% |

Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiopure (1S,2R)-cis-1-amino-2-indanol. These methods often start with a racemic mixture of a suitable precursor and use an enzyme to selectively react with one enantiomer, allowing for their separation.

One such strategy involves the resolution of racemic trans-1-azido-2-indanol. nih.gov This precursor is synthesized from indene via epoxidation and subsequent ring-opening with sodium azide (B81097). nih.gov The racemic azido (B1232118) alcohol is then treated with a lipase (B570770), such as Lipase PS 30, in the presence of an acyl donor like isopropenyl acetate. mdpi.com The enzyme selectively acylates one enantiomer, for example, the (1R,2R)-azido acetate, leaving the unreacted (1S,2S)-azido alcohol with high enantiomeric excess (>96%). mdpi.com

The separated (1S,2S)-azido alcohol then requires an inversion of the C2 hydroxyl group to achieve the desired cis stereochemistry. This can be accomplished through a Mitsunobu reaction with p-nitrobenzoic acid, followed by hydrolysis. nih.gov Finally, reduction of the azide group yields the target (1S,2R)-cis-1-amino-2-indanol. nih.gov

Table 3: Enzymatic Resolution of trans-1-Azido-2-indanol

| Step | Reaction | Enzyme/Reagent | Product(s) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Enzymatic Acylation | Lipase PS 30, Isopropenyl Acetate | (1S,2S)-1-Azido-2-indanol and (1R,2R)-1-Azido-2-acetoxyindane | >96% for both |

| 2 | Inversion of C2-OH (of the alcohol) | p-Nitrobenzoic acid (Mitsunobu) | (1S,2R)-1-Azido-2-(p-nitrobenzoyloxy)indane | - |

| 3 | Hydrolysis and Azide Reduction | NaOMe; H₂, Pd/C | (1S,2R)-cis-1-Amino-2-indanol | - |

The synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is typically achieved by reacting the enantiomerically pure (1S,2R)-cis-1-amino-2-indanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This straightforward protection step is crucial for the use of this chiral building block in peptide synthesis and other applications where the amino group requires temporary masking.

Chiral Auxiliary-Controlled Synthesesnih.gov

In the context of asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of one or more reactions. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. While (1S,2R)-cis-1-amino-2-indanol is itself frequently used as a chiral auxiliary, its own synthesis can be directed by other chiral sources. nih.govresearchgate.net

One notable enantioselective synthesis that relies on a chiral reagent to set the key stereocenters begins with an acyclic precursor, (E)-cinnamate ethyl ester. mdpi.comkoreascience.kr This strategy establishes the absolute configuration of the eventual C1 and C2 positions early in the synthesis, avoiding reliance on substrate control in later cyclization steps. The key step is the Sharpless asymmetric dihydroxylation of the cinnamate (B1238496) ester, which uses a chiral ligand-osmium complex to direct the dihydroxylation of the double bond.

The reaction creates the corresponding syn-diol with high yield and excellent enantiomeric excess. mdpi.com The benzylic alcohol of this diol is then selectively substituted with an azide group using a Mitsunobu reaction, which proceeds with an inversion of configuration. This step is critical as it converts the syn-diol precursor into an anti-azido alcohol, which possesses the necessary relative stereochemistry to form the target cis-aminoindanol upon cyclization. mdpi.comkoreascience.kr

Diastereoselective Routes to Indanol Precursorsnih.gov

Achieving the correct diastereoselectivity, specifically the cis relationship between the amino and hydroxyl groups, is a central challenge in the synthesis of 1-amino-2-indanol. Diastereoselective routes focus on creating precursors where this spatial relationship is already established or is strongly favored during a key reaction.

A powerful strategy involves constructing an acyclic precursor with the desired stereochemistry locked in before the final ring-forming cyclization. koreascience.krresearchgate.net As detailed in the synthesis starting from (E)-cinnamate ethyl ester, the stereocenters are established using well-understood asymmetric reactions. mdpi.com

| Step | Reagent/Reaction | Key Transformation | Stereochemical Outcome | Ref |

| 1 | Sharpless Asymmetric Dihydroxylation | (E)-cinnamate ester → syn-diol | Creates two new stereocenters with 99% ee | mdpi.com |

| 2 | Mitsunobu Reaction | syn-diol → anti-azido alcohol | Inversion of configuration at the benzylic position | mdpi.com |

This acyclic anti-azido alcohol is the direct precursor to the cyclic product. The established stereochemistry ensures that the subsequent intramolecular Friedel-Crafts cyclization yields the desired cis-1-amino-2-indanol skeleton. This approach provides absolute stereocontrol, as the stereochemistry is not dependent on the thermodynamics of the cyclization step itself. koreascience.kr Another important diastereoselective method is the Ritter reaction, which, under optimized conditions, can strongly favor the formation of the cis product. koreascience.kr

Enantioselective Ritter Processesmdpi.comresearchgate.net

The Ritter reaction is a highly effective method for the synthesis of cis-1-amino-2-indanol from precursors such as indene oxide. mdpi.com The reaction involves the acid-catalyzed opening of an epoxide ring, which generates a carbocation intermediate. This intermediate is then trapped by a nitrile, typically acetonitrile, to form a nitrilium ion. Subsequent intramolecular cyclization and hydrolysis yield the final amino alcohol. organic-chemistry.org

The enantioselectivity of the process is rooted in the use of an enantioenriched starting material, such as (1S,2R)-indene oxide, which can be prepared via the Jacobsen enantioselective epoxidation of indene. mdpi.com Researchers have optimized this strategy for larger-scale synthesis. mdpi.com

The key to the high cis-diastereoselectivity lies in the reaction mechanism. After the initial epoxide opening, the resulting carbocation is trapped by acetonitrile to form a mixture of cis- and trans-nitrilium ions. It is proposed that an equilibrium exists between these two ions, but the cis-nitrilium ion undergoes a much faster intramolecular cyclization to form a stable oxazoline intermediate. This rapid, irreversible cyclization effectively funnels the equilibrium toward the desired cis product. mdpi.com

Reaction Conditions for Enantioselective Ritter Process mdpi.com

| Starting Material | Acid Catalyst | Solvent | Key Outcome |

|---|

Hydrolysis of the resulting oxazoline affords the target (1S,2R)-cis-1-amino-2-indanol. nih.gov The crude product can be further enantioenriched by crystallization with a resolving agent like L-tartaric acid to achieve very high enantiomeric excess (>99% ee). mdpi.com

Boc-Protection Strategies for (1S,2R)-cis-1-Amino-2-indanol

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org For a molecule like cis-1-amino-2-indanol, which contains both an amine and a hydroxyl group, selective protection of the amine is essential for many synthetic applications.

Direct Boc-Protection of the Amine Functionality

The most straightforward method for preparing this compound is the direct reaction of the aminoindanol (B8576300) with a Boc-group source. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a base under aqueous or anhydrous conditions. The primary challenge is to achieve chemoselective N-protection without acylating the hydroxyl group. Fortunately, the amine is significantly more nucleophilic than the secondary alcohol, allowing for high selectivity under appropriate conditions. Using catalyst-free systems in water has been shown to produce N-Boc derivatives of amino alcohols cleanly, without the formation of oxazolidinone side products. organic-chemistry.org

Sequential Synthesis and Protection Methodologies

In more complex synthetic routes, the Boc group may be introduced at an intermediate stage rather than at the end. This sequential approach is often necessary to mask the amine's reactivity during subsequent chemical transformations.

An example of this strategy is seen in a multi-step synthesis of cis-1-amino-2-indanol that proceeds through a Diels-Alder reaction. mdpi.com In this pathway, an amine intermediate is protected with a Boc group prior to the key cycloaddition step. This protection prevents the amine from participating in unwanted side reactions. The Boc-protected intermediate is then carried through several steps, including the Diels-Alder reaction, CO₂ extrusion, and rearomatization, before the final Boc group is removed under acidic conditions to yield the target aminoindanol. mdpi.com This demonstrates the strategic use of Boc protection to enable a specific synthetic route that would otherwise be unfeasible.

Resolution of Racemic Boc-Protected cis-1-Amino-2-indanolnih.govmdpi.com

While enantioselective syntheses are often preferred, another common strategy to obtain enantiomerically pure compounds is the resolution of a racemic mixture. This involves separating the two enantiomers, often after converting them into a pair of diastereomers.

For N-acylated amino alcohols like the Boc-protected derivative, two primary resolution strategies are applicable: chemical and enzymatic resolution.

Chemical Resolution: This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization or chromatography. For instance, racemic cis-1-amino-2-indanol can be resolved by first coupling it with a chiral acid, such as Boc-Phe-OH. The resulting diastereomeric amides are then separated by silica (B1680970) gel chromatography. mdpi.com After separation, the chiral auxiliary (the phenylalanine moiety) is cleaved to release the enantiomerically pure aminoindanol. A similar principle can be applied by forming diastereomeric salts with chiral acids like mandelic acid. nih.gov

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes. For example, the racemic N-Cbz protected analogue of cis-1-amino-2-indanol has been successfully resolved via enantioselective acylation catalyzed by Pseudomonas cepacia lipase (PSL). The enzyme selectively acylates the alcohol function of one enantiomer, leaving the other enantiomer unreacted. mdpi.com The resulting acylated and unacylated compounds can then be easily separated. A similar enzymatic hydrolysis approach has been demonstrated on N,O-diacetyl-cis-1-amino-2-indanol using Candida antarctica lipase B (CAL-B), which selectively hydrolyzes the ester group of one enantiomer with a very high enantiomeric ratio. mdpi.com These enzymatic methods provide a powerful and environmentally benign alternative for resolving N-acylated aminoindanol derivatives.

Chemical Resolution Methods

Chemical resolution of racemic cis-1-amino-2-indanol is a prevalent strategy that relies on the formation of diastereomeric derivatives, which can be separated based on their differing physical properties, such as solubility. Two primary approaches are diastereomeric salt formation and kinetic resolution.

One common method involves the reaction of the racemic aminoindanol with a chiral acid to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. For instance, (S)-2-phenylpropionic acid has been effectively used as a resolving agent. chromatographyonline.com It selectively crystallizes with (1R,2S)-1-amino-2-indanol, allowing for the isolation of the desired (1S,2R) enantiomer from the mother liquor. chromatographyonline.com Similarly, tartaric acid is another resolving agent that has been successfully employed for the complete resolution of racemic cis-1-amino-2-indanol. chromatographyonline.com

Another approach is to form diastereomeric amides. Racemic cis-1-amino-2-indanol can be coupled with Boc-L-phenylalanine. Following the removal of the Boc protecting group, a pair of diastereomers is formed which can then be separated. researchgate.net

Kinetic resolution offers an alternative pathway, where one enantiomer of the racemate reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted enantiomer in excess. In the case of cis-1-amino-2-indanol, enantioselective acylation of the alcohol group can be achieved. This process often requires prior protection of the amine group, for example, as a 4-(dimethylamino)benzamide. Using a chiral aminopyridine as a catalyst and an acylating agent like isobutyric anhydride (B1165640), the alcohol of one enantiomer is preferentially acylated. researchgate.net The unreacted enantiomer, (1S,2R)-1-amino-2-indanol, can then be recovered with high enantiomeric purity after deprotection. researchgate.net

| Method | Resolving Agent/Catalyst | Key Steps | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diastereomeric Salt Formation | (S)-2-Phenylpropionic acid | Selective crystallization of the ammonium (B1175870) salt formed with (1R,2S)-1-amino-2-indanol, followed by basic work-up to release the amino alcohol. | 35% for the enantiopure product | Not specified |

| Diastereomeric Salt Formation | L-Tartaric acid | Fractional crystallization of the diastereomeric salts. | 50% overall yield from indene | >99% ee |

| Diastereomeric Amide Formation | Boc-L-phenylalanine | Peptide coupling followed by Boc deprotection and chromatographic separation of the diastereomers. | 93% for enantioenriched cis-1-amino-2-indanol after cleavage | Not specified |

| Kinetic Resolution | Chiral aminopyridine catalyst | Enantioselective acylation of the N-protected aminoindanol, followed by separation and deprotection. | 68% for (1S,2R)-1-amino-2-indanol | 99% ee for the unreacted protected amino alcohol |

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of chiral compounds, including this compound. Both achiral and chiral stationary phases are utilized to achieve the desired separation.

In the context of chemical resolution through diastereomeric amide formation, as described with Boc-L-phenylalanine, the separation of the resulting diastereomers is typically accomplished using standard column chromatography on silica gel. researchgate.net Since diastereomers have different physical and chemical properties, they interact differently with the stationary phase, allowing for their separation using an appropriate eluent system.

For the direct separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-protected amino acids and related compounds like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and commercially available under trade names like CHIRALPAK®, are widely used. researchgate.net Macrocyclic glycopeptide-based CSPs, like those with teicoplanin or vancomycin (B549263) as the chiral selector (e.g., CHIROBIOTIC® T and V), have also demonstrated excellent capabilities for resolving N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Differential adsorption of diastereomers based on polarity. | Separation of diastereomeric derivatives of cis-1-amino-2-indanol. |

| Chiral HPLC | Polysaccharide-based (e.g., CHIRALPAK® IA, IC) | n-Hexane/Isopropanol | Formation of transient diastereomeric complexes with the chiral stationary phase. | Enantiomeric separation of Boc-protected cis-1-amino-2-indanol. |

| Chiral HPLC | Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T, R) | Polar organic or reversed-phase modes (e.g., Methanol/water with additives) | Multiple chiral recognition mechanisms including inclusion complexation, hydrogen bonding, and ionic interactions. | Enantiomeric resolution of a wide range of N-blocked amino acids. |

Applications of 1s,2r Cis 1 Amino 2 Indanol As a Chiral Ligand in Catalysis

Oxazaborolidine Catalysts Derived from (1S,2R)-cis-1-Amino-2-indanol

One of the most significant applications of (1S,2R)-cis-1-amino-2-indanol is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. insuf.orgwikipedia.org These catalysts are generated in situ by reacting the aminoindanol (B8576300) with a borane (B79455) source, such as borane-methyl sulfide complex (BMS) or borane in tetrahydrofuran (THF). nih.govinsuf.orgijprs.com The resulting chiral Lewis acid is highly effective in catalyzing the enantioselective reduction of prochiral ketones and other carbonyl compounds. nih.govmdpi.comwikipedia.org The predictability and high enantioselectivity achieved with these catalysts have made them invaluable tools in organic synthesis. insuf.orgmdpi.com

Oxazaborolidine catalysts derived from (1S,2R)-cis-1-amino-2-indanol have demonstrated exceptional efficacy in the asymmetric reduction of aromatic ketones. nih.gov This reaction provides a reliable method for synthesizing chiral secondary alcohols, which are important intermediates in the pharmaceutical industry. For instance, the reduction of acetophenone (B1666503) and its derivatives using a catalyst system generated in situ from (1S,2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride, and methyl iodide yields the corresponding chiral alcohols with high yields and excellent enantiomeric excess (ee). ijprs.com The catalyst's effectiveness extends to a variety of ortho-, meta-, and para-substituted acetophenones, consistently providing high levels of stereocontrol. ijprs.com

| Substrate (Ar-CO-CH₃) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Acetophenone | 89 | 91 | R |

| 2'-Fluoroacetophenone | 86 | 96 | R |

| 3'-Fluoroacetophenone | 85 | 92 | R |

| 4'-Fluoroacetophenone | 88 | 94 | R |

| 4'-Chloroacetophenone | 90 | 92 | R |

| 4'-Bromoacetophenone | 92 | 93 | R |

| 4'-Methoxyacetophenone | 84 | 89 | R |

This table summarizes the results for the enantioselective reduction of various substituted acetophenones using an in situ generated oxazaborolidine catalyst from (1S,2R)-(-)-cis-1-amino-2-indanol. ijprs.com

The utility of (1S,2R)-cis-1-amino-2-indanol-derived oxazaborolidine catalysts is not limited to aromatic ketones. These systems are also effective for the asymmetric reduction of a broader range of carbonyl compounds, including cyclic and acyclic aliphatic ketones. nih.gov For instance, the reduction of α-tetralone, a cyclic aryl ketone, proceeds with good enantioselectivity (85% ee). mdpi.com The system also effectively reduces various alkyl methyl ketones, although the enantioselectivity can be influenced by the steric bulk of the alkyl group. mdpi.com High enantioselectivities are often observed with sterically hindered ketones. nih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| α-Tetralone | 95 | 85 |

| tert-Butyl methyl ketone | 95 | 89 |

| Cyclohexyl methyl ketone | 94 | 81 |

| n-Butyl methyl ketone | 95 | 69 |

This table presents data on the asymmetric reduction of various other carbonyl compounds using an oxazaborolidine catalyst derived from a chiral lactam alcohol precursor to the (S)-α,α-diphenyl-2-pyrrolidinemethanol system, showing the broad applicability of such catalysts. mdpi.com

The high efficacy of oxazaborolidine catalysts derived from (1S,2R)-cis-1-amino-2-indanol is directly attributed to the ligand's structure. The indane ring system provides a conformationally rigid backbone, which is crucial for achieving high enantioselectivity. mdpi.comnih.gov This rigidity helps to create a well-defined chiral pocket around the active boron center, allowing for effective facial discrimination of the incoming ketone substrate. nih.govyoutube.com In the proposed transition state, the catalyst and borane form a complex with the ketone, which is oriented to minimize steric clash between its larger substituent and the catalyst's framework, thereby directing the hydride delivery to a specific face of the carbonyl. youtube.com The superiority of cis-aminoindanol over more flexible ligands like phenylglycinol stems from this constrained geometry, which limits non-selective reaction pathways. nih.gov Research has also explored modifications to the aminoindanol scaffold to further optimize catalyst performance for specific substrates. nih.gov

Metal-Ligand Complexes with (1S,2R)-cis-1-Amino-2-indanol

Beyond its use in oxazaborolidine catalysts, (1S,2R)-cis-1-amino-2-indanol serves as a versatile chiral scaffold for the synthesis of more complex ligands for transition metal catalysis. mdpi.comresearchgate.net Its vicinal amino and hydroxyl groups are ideal handles for constructing multidentate ligands that can coordinate to metal centers and create a chiral environment for asymmetric reactions.

(1S,2R)-cis-1-amino-2-indanol is a key precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. mdpi.comresearchgate.netresearchgate.net These ligands are synthesized by constructing oxazoline (B21484) rings from the chiral amino alcohol. wikipedia.org The resulting "Inda(box)" ligands, which incorporate the indane framework, have proven to be highly effective in a multitude of metal-catalyzed transformations. nih.gov The rigid indane motif enhances the structural integrity of the ligand, which in turn leads to greater reactivity and enantioselectivity compared to BOX ligands derived from more flexible backbones. nih.gov These ligands coordinate with various transition metals, including copper, rhodium, and ruthenium, to form catalysts for reactions such as Diels-Alder, aldol (B89426), and Friedel-Crafts reactions. researchgate.net

Ligands derived from (1S,2R)-cis-1-amino-2-indanol are highly effective in metal-catalyzed asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.comacs.orgdocumentsdelivered.com Asymmetric transfer hydrogenation (ATH) is a particularly valuable method for the reduction of ketones and imines using a hydrogen source like isopropanol (B130326) or formic acid. wikipedia.org Ruthenium complexes prepared from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol are efficient catalysts for the ATH of N-(diphenylphosphinyl)imines, affording the corresponding chiral amines with very good yields and enantiomeric excesses up to 82%. mdpi.com The inherent rigidity of the indane ring system in the ligand is considered critical for achieving these high levels of enantioselectivity. mdpi.com

| Substrate (N-Phosphinyl Imine from Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 94 | 75 |

| 4'-Methylacetophenone | 95 | 76 |

| 4'-Methoxyacetophenone | 96 | 78 |

| 4'-Fluoroacetophenone | 95 | 75 |

| 4'-Chloroacetophenone | 93 | 77 |

| 2'-Methylacetophenone | 92 | 82 |

| Propiophenone | 95 | 78 |

This table shows the results of the Ruthenium-catalyzed asymmetric transfer hydrogenation of various N-phosphinyl ketimines using (1S,2R)-1-amino-2-indanol as the chiral ligand. mdpi.com

Role in Asymmetric Allylic Alkylations

While direct applications of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol-derived ligands in asymmetric allylic alkylations are not extensively documented in readily available literature, the broader class of chiral amino alcohol-derived ligands has proven effective in this important carbon-carbon bond-forming reaction. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the construction of stereogenic centers. The efficacy of these reactions often hinges on the design of the chiral ligand, which influences both the reactivity and the enantioselectivity of the transformation. The development of novel ligands is a continuous effort in this field to broaden the scope and improve the efficiency of these reactions.

Catalysis of C-C Bond Forming Reactions

Derivatives of (1S,2R)-cis-1-amino-2-indanol have demonstrated significant utility as chiral ligands in a variety of other asymmetric C-C bond-forming reactions. One notable example is the use of a thiourea (B124793) derivative of (1R,2S)-aminoindanol in the organocatalytic enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction, which forges a new carbon-carbon bond, proceeds with high yields and enantioselectivities, showcasing the effectiveness of the aminoindanol scaffold in creating a highly organized chiral environment.

In a pioneering study, the easily prepared cis-(1R,2S)-aminoindanol-based thiourea derivative was utilized to catalyze the reaction between various indole derivatives and nitroalkenes. beilstein-journals.org This process afforded optically active 2-indolyl-1-nitro compounds with impressive results. beilstein-journals.org

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes using a (1R,2S)-Aminoindanol-derived Thiourea Catalyst

| Indole Derivative | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Indole | trans-β-Nitrostyrene | 85 | 88 |

| 5-Methoxyindole | trans-β-Nitrostyrene | 88 | 89 |

| Indole | (E)-1-Nitro-3-phenylprop-1-ene | 75 | 85 |

Data sourced from a study on the aminoindanol core as a key scaffold in bifunctional organocatalysts. beilstein-journals.org

Organocatalytic Applications

The aminoindanol scaffold is a privileged structure in the design of organocatalysts due to its ability to participate in bifunctional activation of substrates. The amino and hydroxyl groups can act as hydrogen-bond donors and acceptors, facilitating a wide range of chemical transformations.

Aminoindanol Derivatives as Chiral Brønsted Bases or Acids

The amino group of (1S,2R)-cis-1-amino-2-indanol can be readily derivatized to create chiral Brønsted base catalysts. These catalysts can effectively deprotonate a variety of pronucleophiles in an enantioselective manner, leading to the formation of chiral products. Conversely, the hydroxyl group can be modified to generate chiral Brønsted acid catalysts. While specific examples detailing the use of this compound derivatives as standalone Brønsted acids or bases are not prevalent in the reviewed literature, the inherent acidic and basic functionalities of the core structure are often leveraged in bifunctional catalysis.

Nucleophilic Catalysis in Enantioselective Processes

The amino group in derivatives of (1S,2R)-cis-1-amino-2-indanol can also act as a nucleophilic catalyst. In such reactions, the chiral amine adds to an electrophile to form a reactive, chiral intermediate that then reacts with another substrate. This mode of catalysis is particularly effective in reactions such as asymmetric acylations and cycloadditions. The rigid structure of the aminoindanol core helps to control the stereochemical outcome of these transformations.

Chiral Resolving Agents for Racemic Compounds

The enantiomerically pure nature of this compound makes it an excellent chiral resolving agent for the separation of racemic mixtures. This process relies on the formation of diastereomeric salts with the racemic compound, which can then be separated based on their different physical properties, such as solubility.

Resolution of Racemic Carboxylic Acids

This compound is particularly effective in the resolution of racemic carboxylic acids. The basic amino group of the aminoindanol derivative reacts with the acidic carboxylic acid to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. Due to their different three-dimensional structures, these diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with an acid to break the salt.

A notable example of a similar resolution process involves the use of (S)-2-phenylpropionic acid to resolve racemic cis-1-amino-2-indanol. researchgate.net In an industrial-scale optimization, the less-soluble diastereomeric salt, (1R,2S)-1-amino-2-indanol·(S)-2-phenylpropionic acid, was obtained in a 35% yield with 99% diastereomeric excess through crystallization from ethanol (B145695). researchgate.net This demonstrates the principle of diastereomeric salt formation and separation that is applied when using this compound to resolve racemic acids.

Table 2: Resolution of Racemic cis-1-amino-2-indanol with (S)-2-phenylpropionic acid

| Resolving Agent | Racemic Compound | Solvent | Yield of Less-Soluble Diastereomer (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| (S)-2-phenylpropionic acid | cis-1-amino-2-indanol | Ethanol | 35 | 99 |

Data from a study on the resolution of racemic cis-1-amino-2-indanol. researchgate.net

Resolution of Secondary Alcohols

The application of chiral ligands derived from (1S,2R)-cis-1-amino-2-indanol extends to the kinetic resolution of racemic secondary alcohols. This method provides a practical route to obtaining enantiomerically enriched alcohols, which are valuable building blocks in asymmetric synthesis. A notable advancement in this area involves the use of aminophosphinite derivatives of (1S,2R)-1-amino-2-indanol as effective organocatalysts for the enantioselective acylation of secondary alcohols.

Detailed research has demonstrated the efficacy of a specific phosphinite derivative, synthesized in two steps from commercially available (1S,2R)-aminoindanol, in catalyzing the acylation of racemic secondary alcohols. acs.orgorganic-chemistry.orgnih.gov This catalyst has shown considerable reactivity and stability, enabling the resolution of various secondary alcohols with high enantioselectivity under optimized reaction conditions.

The process typically involves the reaction of a racemic secondary alcohol with an acylating agent, such as isobutyric anhydride (B1165640), in the presence of a catalytic amount of the chiral aminophosphinite ligand. The reaction proceeds enantioselectively, with one enantiomer of the alcohol being acylated at a much faster rate than the other. This difference in reaction rates allows for the separation of the slower-reacting, unacylated alcohol and the acylated product, both in enantiomerically enriched forms.

For instance, the kinetic resolution of (±)-1-phenylethanol using the aminophosphinite catalyst derived from (1S,2R)-1-amino-2-indanol resulted in the recovery of the unreacted (S)-1-phenylethanol with high enantiomeric excess. Similarly, the resolution of other secondary alcohols, including cyclic and acyclic substrates, has been successfully achieved with good to excellent enantioselectivity. The effectiveness of the catalyst is influenced by factors such as the solvent, reaction temperature, and the specific structure of the secondary alcohol. Aromatic hydrocarbons like toluene have been found to be effective solvents for these reactions. organic-chemistry.org

The research findings for the kinetic resolution of selected racemic secondary alcohols using an aminophosphinite derivative of (1S,2R)-1-amino-2-indanol are summarized in the table below.

| Racemic Secondary Alcohol | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Unreacted Alcohol Enantiomer | ee (%) of Unreacted Alcohol |

| (±)-1-Phenylethanol | Isobutyric Anhydride | 5 | Toluene | 0 | 24 | 53 | (S) | 91 |

| (±)-1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 5 | Toluene | 0 | 48 | 51 | (S) | 88 |

| (±)-1-Indanol | Isobutyric Anhydride | 5 | Toluene | 0 | 12 | 52 | (R) | 90 |

| (±)-trans-2-Phenyl-1-cyclohexanol | Isobutyric Anhydride | 5 | Toluene | 0 | 72 | 51 | (1R,2R) | 92 |

Mechanistic Insights into Stereocontrol Mediated by 1s,2r Cis 1 Amino 2 Indanol Scaffolds

Conformational Analysis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol and its Derivatives

The conformational properties of the cis-1-amino-2-indanol scaffold are central to its function as a chiral director. The fusion of the cyclopentyl and benzene (B151609) rings creates a rigid structure that significantly limits the number of accessible low-energy conformations, which is key to achieving high levels of stereoselectivity. nih.gov

The defining characteristic of the (1S,2R)-cis-1-amino-2-indanol framework is its conformational constraint, imposed by the methylene (B1212753) bridge between the aromatic ring and the alcohol-bearing carbon. nih.gov This rigid skeleton is the primary reason for the high selectivities frequently observed when using catalysts and auxiliaries derived from it. nih.gov Unlike more flexible chiral ligands such as phenylglycinol, the constrained nature of the aminoindanol (B8576300) scaffold more effectively restricts the possible geometries of the reaction's transition state. nih.gov Because conformationally constrained cyclic amino alcohol ligands make the transition state leading to asymmetric induction more predictable, they are of particular interest in catalyst design. nih.gov The rigidity ensures that the chiral information embedded in the ligand is transmitted to the substrate with high fidelity.

Table 1: Conceptual Comparison of Ligand Flexibility on Transition State Geometries

| Feature | Flexible Ligand (e.g., Phenylglycinol-based) | Rigid Ligand (e.g., Aminoindanol-based) |

|---|---|---|

| Conformational Freedom | High; multiple bond rotations possible. | Low; constrained by fused ring system. nih.gov |

| Number of Possible Transition States | Many, with small energy differences. | Few, with significant energy differences. |

| Predictability of Outcome | Lower; may lead to mixtures of stereoisomers. | Higher; favors a single stereochemical pathway. nih.gov |

| Resulting Stereoselectivity | Often moderate to good. | Often high to excellent. nih.gov |

The conformational rigidity of the this compound scaffold directly leads to a strong preference for specific transition state assemblies. By minimizing conformational ambiguity, the ligand or auxiliary pre-organizes the reacting partners into a well-defined three-dimensional arrangement. This pre-organization ensures that the reactants approach each other along a highly favored, low-energy pathway, while alternative pathways leading to other stereoisomers are energetically penalized. The result is a significant stabilization of the desired transition state relative to all other possibilities, which is the fundamental origin of the observed high stereoselectivity.

Chiral Induction Mechanisms

Chiral induction by the this compound scaffold is achieved through a synergy of directing effects. These include specific hydrogen bonding interactions, steric blocking to control facial selectivity, and the formation of rigid chelates in metal-catalyzed processes.

Hydrogen bonding plays a critical role in the stereodifferentiating ability of the parent (1S,2R)-cis-1-amino-2-indanol molecule. The cis relationship between the amino and hydroxyl groups allows for the formation of an intramolecular OH···N hydrogen bond in the isolated molecule. nih.govresearchgate.net However, studies have shown that in the presence of hydrogen bond-accepting solvents like DMSO, this intramolecular bond can be disrupted in favor of intermolecular hydrogen bonds with the solvent. nih.gov This competition is crucial in a reaction context. The amino and hydroxyl groups can act as hydrogen bond donors or acceptors to orient a substrate, effectively locking it into a single reactive conformation. In the protonated form, the cis-isomer can form an intramolecular NH+···O hydrogen bond, a feature that has crucial consequences for the geometry and stability of molecular aggregates and influences how the molecule interacts with other species. rsc.org

The rigid, bicyclic structure of the indanol core creates a distinct and sterically demanding chiral environment. The bulky fused-ring system effectively shields one face of a coordinated substrate or a reactive center derived from the ligand. Consequently, an incoming reagent is sterically directed to attack from the opposite, more accessible face. The N-Boc protecting group further enhances this steric hindrance, enlarging the chiral pocket and amplifying the facial bias. This mechanism is fundamental to how aminoindanol-derived oxazolidinone auxiliaries direct enolate alkylations, where the indane backbone prevents electrophile approach from one side, ensuring highly diastereoselective bond formation.

Table 2: Influence of Steric Hindrance on Facial Selectivity

| Substrate Feature | Interaction with Indanol Scaffold | Predicted Outcome |

|---|---|---|

| Small Reagent | Can approach from the less-hindered face with minimal steric clash. | High facial selectivity. |

| Bulky Reagent | Experiences significant steric repulsion from the indane framework and Boc group. | Attack from the hindered face is strongly disfavored, leading to very high facial selectivity. |

| Chelating Substrate | Binds to the ligand, and the indane framework blocks one reactive face. | Reagent is forced to attack the unblocked face, resulting in excellent stereocontrol. |

In many catalytic applications, the amino and hydroxyl groups of the deprotected (1S,2R)-cis-1-amino-2-indanol act as a bidentate ligand, chelating to a metal center. The cis orientation is ideal for forming a stable, five-membered ring with the metal. This chelation creates a rigid, well-defined chiral environment around the metallic active site. The conformational inflexibility of the indanol backbone is transmitted to the resulting metallacycle, which in turn dictates the stereochemical course of the catalytic reaction. This principle is widely used in reactions like the asymmetric transfer hydrogenation of ketones, where ruthenium complexes of cis-aminoindanol effectively create a chiral pocket to control the delivery of a hydride to one prochiral face of the carbonyl group. scilit.com The scaffold is also a key component in widely used ligand classes such as BOX and PyBOX, where its rigid structure is essential for high enantioselectivity in a variety of metal-catalyzed transformations. nih.govmdpi.com

Reaction Pathway Elucidation in Indanol-Mediated Processes

The predictable stereochemical outcomes in reactions employing the (1S,2R)-cis-1-amino-2-indanol scaffold are a direct consequence of the specific reaction pathways it promotes. The fused ring system of the indane core restricts the number of accessible conformations, leading to a more ordered and predictable approach of the reactants. This inherent rigidity is key to understanding how the chiral information from the indanol scaffold is effectively transferred to the products of the reaction.

Intermediates and Transition State Geometries

The stereochemical control exerted by the (1S,2R)-cis-1-amino-2-indanol scaffold is fundamentally rooted in the well-defined geometries of the reaction intermediates and, most critically, the transition states. The rigid bicyclic structure of the indanol core serves to minimize conformational flexibility, thereby creating a highly predictable and sterically demanding chiral environment around the reaction center. This controlled environment dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer over the other.

In asymmetric aldol (B89426) reactions, for instance, the (1S,2R)-cis-1-amino-2-indanol is often converted into a chiral oxazolidinone auxiliary. The enolate of this auxiliary, when reacted with an aldehyde, proceeds through a highly organized, chair-like six-membered transition state. The steric bulk of the indanol moiety effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This facial bias is the primary determinant of the stereochemistry of the newly formed stereocenters.

Similarly, in the enantioselective reduction of prochiral ketones, catalysts derived from (1S,2R)-cis-1-amino-2-indanol, such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), exhibit remarkable stereocontrol. The mechanism involves the formation of a ternary complex between the oxazaborolidine, borane (B79455), and the ketone. The geometry of this complex is dictated by the steric and electronic properties of the indanol-derived ligand, which positions the ketone in a specific orientation for hydride delivery from the borane. Computational studies and experimental evidence support a transition state model where the larger substituent of the ketone is oriented away from the bulky indanol scaffold to minimize steric repulsion, thus directing the hydride attack to a specific face of the carbonyl group.

Stereochemical Outcomes and Enantiomeric Excess Origin

The origin of the high enantiomeric excess (ee) observed in reactions mediated by the (1S,2R)-cis-1-amino-2-indanol scaffold lies in the significant energy difference between the diastereomeric transition states leading to the two possible enantiomers. The well-defined and rigid chiral environment created by the indanol derivative ensures that the transition state leading to the major enantiomer is substantially lower in energy than the transition state leading to the minor enantiomer.

The conformational rigidity of the indanol backbone is paramount in achieving this high degree of stereodifferentiation. Unlike more flexible chiral auxiliaries or ligands, the indanol scaffold's fixed geometry minimizes the population of competing, less-ordered transition states that could lead to the formation of the undesired enantiomer. This results in a highly enantioselective transformation.

The following table summarizes the typical stereochemical outcomes in aldol reactions using an oxazolidinone auxiliary derived from (1S,2R)-cis-1-amino-2-indanol:

| Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn isomer |

|---|---|---|

| Benzaldehyde | >99:1 | >99% |

| Isobutyraldehyde | >99:1 | >99% |

| Propionaldehyde | 98:2 | >99% |

The consistently high diastereomeric ratios and enantiomeric excesses underscore the exceptional level of stereocontrol imparted by the indanol-derived auxiliary. The predictable nature of this control has made this compound a valuable tool for the synthesis of complex chiral molecules.

Structural Modifications and Derivative Synthesis of 1s,2r Cis 1 Amino 2 Indanol for Enhanced Chiral Induction

Substitution Patterns on the Aromatic Ring and their Impact on Reactivity and Selectivity

Modifying the aromatic ring of the cis-1-amino-2-indanol scaffold is a key strategy for fine-tuning its catalytic properties. The introduction of substituents can alter the electronic environment and steric bulk of ligands derived from the core structure, which in turn influences their interaction with metal centers and substrates. researchgate.netnih.gov

Research has demonstrated that substitution is possible at various positions on the aromatic ring, though the ease of synthesis and the diversity of achievable derivatives vary by position. mdpi.com Generally, these modifications are approached in two ways: a "pre-functionalization" approach, where the substituent is introduced to the aromatic ring before the formation of the amino-alcohol moiety, or a "post-functionalization" strategy, where the fully formed cis-1-amino-2-indanol is functionalized. mdpi.com

The synthesis of 7-alkyl substituted cis-1-amino-2-indanol derivatives has been accomplished via a multi-step sequence involving a Diels-Alder reaction, asymmetric epoxidation, and a Ritter reaction. researchgate.net These bulky derivatives have proven to be highly effective as chiral auxiliaries, particularly in asymmetric 6π-azaelectrocyclization reactions. researchgate.net While a range of electron-donating and electron-withdrawing groups (such as fluorine, bromine, methoxy, and nitro) have been successfully introduced at the 6-position, the examples for substitutions at the 4, 5, and 7-positions are less common and are primarily limited to alkyl or halogen groups. mdpi.comresearchgate.net

The impact of these substitutions is most evident in the performance of ligands derived from these modified scaffolds. For instance, bis(oxazoline) ligands, known as inda(box) ligands, featuring functionalization at the C5 position of the indane's aromatic ring have shown enhanced reactivity and enantioselectivity compared to their unsubstituted counterparts. nih.gov

Table 1: Examples of Aromatic Ring Substitutions on cis-1-Amino-2-indanol Derivatives and Their Applications

| Position | Substituent | Synthetic Strategy | Application/Observation | Reference |

| 7 | Alkyl | Pre-functionalization | Effective chiral auxiliaries in 6π-azaelectrocyclization. | researchgate.net |

| 6 | F, Br, OMe, NO₂ | Pre-functionalization | A larger variety of groups can be introduced at this position. | researchgate.net |

| 5 | Br | Post-functionalization | Allows for subsequent functionalization via cross-coupling. | nih.gov |

| 4 | Alkyl | Pre-functionalization | Substitution at this position is reported to be more difficult. | researchgate.net |

Derivatization at the Hydroxyl Group (e.g., Esters, Ethers)

The hydroxyl group of (1S,2R)-cis-1-amino-2-indanol is a frequent site for derivatization to create esters and ethers. These modifications are crucial for incorporating the aminoindanol (B8576300) scaffold into more complex ligand structures or for altering its coordinating properties.

For example, enzymatic acylation of the hydroxyl group is a key step in some synthetic routes to enantiomerically pure aminoindanol. In a synthesis reported by Ghosh et al., the racemic trans-1-azido-2-indanol undergoes enzymatic acylation with lipase (B570770) PS 30 and isopropenyl acetate, which selectively acylates one enantiomer, allowing for their separation. mdpi.com Although this example involves a precursor, it highlights the accessibility of the hydroxyl group for esterification.

In the context of ligand synthesis, the hydroxyl group can be converted into an ether. This is often achieved by deprotonation with a strong base followed by reaction with an alkyl halide. This transformation is fundamental in the synthesis of certain chiral ligands where the oxygen atom is required to be part of a larger chelating system, potentially modulating the electronic properties and steric hindrance around a metal center.

Amine Derivatization (e.g., Sulfonamides, Amides, Carbamates beyond Boc)

The primary amine of (1S,2R)-cis-1-amino-2-indanol is readily derivatized to form a wide range of functional groups, including sulfonamides, amides, and carbamates. These derivatives are pivotal in creating chiral auxiliaries and ligands with tailored properties. The Boc (tert-butyloxycarbonyl) group is a common protecting group, but many other derivatives are synthesized for specific applications in asymmetric synthesis.

Sulfonamides: Ghosh and Chen demonstrated the use of 1-arylsulfonamido-2-indanols as effective chiral auxiliaries for the stereoselective reduction of α-keto esters. nih.gov Similarly, chiral sulfonamides derived from aminoindanol have been applied in titanium-enolate based stereoselective aldol (B89426) reactions to produce both syn- and anti-aldol products. nih.gov

Amides: The amine can be acylated to form amides, which can then participate in various transformations. In a synthesis of the HIV protease inhibitor Saquinavir's core unit, an oxazolidinone derived from aminoindanol was N-acylated using the pivalic anhydride (B1165640) of hydrocinnamic acid. nih.gov This demonstrates the amine's utility as a nucleophile for creating more complex amide structures.

Carbamates: Beyond the common Boc protecting group, other carbamates can be formed. For instance, in one synthetic route, a Curtius rearrangement with diphenylphosphoryl azide (B81097) in ethanol (B145695) was used to generate an ethyl carbamate (B1207046) derivative from a carboxylic acid precursor. nih.gov

These derivatizations are fundamental to leveraging the chiral backbone of aminoindanol. By attaching different functional groups to the nitrogen atom, researchers can precisely control the steric and electronic environment, leading to highly effective and selective chiral auxiliaries and ligands for a variety of asymmetric reactions. nih.gov

Synthesis and Evaluation of Bis-Indanol Systems

Bis-indanol systems, where two indanol-derived units are linked together, form a powerful class of C₂-symmetric chiral ligands. Among the most prominent examples are the bis(oxazoline) ligands, often referred to as inda(box) ligands. nih.govnih.gov These ligands have proven to be exceptionally effective in a multitude of metal-catalyzed asymmetric transformations, attributed in part to the rigid indane backbone which enhances stereochemical control. nih.gov

The synthesis of inda(box) ligands typically involves the condensation of two (1S,2R)-cis-1-amino-2-indanol molecules with a dicarboxylic acid derivative or its equivalent. For instance, treatment of malononitrile (B47326) with anhydrous HCl in ethanol yields an amide enol ether dihydrochloride, which upon condensation with the optically active amino alcohol, furnishes the methylene-bridged bis(oxazoline) ligand. nih.gov This method allows for the synthesis of these ligands in multigram quantities. nih.gov

The structure of the bridge connecting the two oxazoline (B21484) rings can be varied, which has a significant impact on the ligand's bite angle and the shielding of the metal's coordination plane, thereby fine-tuning catalytic activity and enantioselectivity. nih.gov

Another approach to creating bis-indanol systems involves the synthesis of a 1,5-diazacyclooctane (B3191712) ligand. This was achieved through a [4+4] homocyclization of an unsaturated imine intermediate generated from acrolein and 1-amino-2-indanol. colab.ws The resulting bis[N,N′-(2-indanolyl)]-1,5-diazacyclooctane was used to synthesize a palladium(II) complex which self-assembled into palladium nanoparticles. colab.ws These nanoparticles served as an effective heterogeneous catalyst for Suzuki coupling and C(sp³)–H activation reactions. colab.ws

Table 2: Performance of Inda(box) Ligands in Asymmetric Catalysis

| Reaction Type | Metal | Ligand Type | Achieved Enantioselectivity | Reference |

| Diels-Alder | Various | Inda(box) | High (specific values vary) | nih.gov |

| Friedel-Crafts Alkylation | Cu(II) | Thiophene-based bis(oxazoline) | Up to 81% ee | mdpi.com |

| C(sp³)–H Activation | Pd(0) Nanoparticles | Bis-indanol diazacyclooctane | Effective catalysis observed | colab.ws |

Imidazolidinone and Oxazolidinone Derivatives of (1S,2R)-cis-1-Amino-2-indanol

The reaction of the vicinal amino and hydroxyl groups of (1S,2R)-cis-1-amino-2-indanol with carbonyl sources like phosgene, carbonates, or carboxylic acids provides a straightforward route to five-membered heterocyclic derivatives, namely oxazolidinones and imidazolidinones. These constrained cyclic structures are widely employed as chiral auxiliaries. nih.govkoreascience.kr

Oxazolidinones: Chiral oxazolidinones derived from aminoindanol are particularly well-known for their application as "Evans-type" auxiliaries. Ghosh and colleagues were the first to demonstrate the utility of an aminoindanol-derived oxazolidinone in asymmetric syn-aldol reactions. nih.gov The synthesis can be achieved by treating the amino alcohol with disuccinimidyl carbonate. nih.gov The resulting N-acyloxazolidinone directs the stereochemical outcome of enolate reactions with electrophiles, such as aldehydes in aldol condensations or dienophiles in Diels-Alder reactions. nih.gov

These auxiliaries have been successfully used in the synthesis of complex natural products and pharmaceutical intermediates. For example, the C11-C15 segment of tylosin (B1662201) was synthesized using a crotonyl oxazolidinone derivative, and the core unit of the HIV protease inhibitor Saquinavir® was constructed via an aldol reaction employing an N-acyloxazolidinone auxiliary. nih.gov A significant advantage of this system is that both enantiomers of aminoindanol are readily available, allowing for the synthesis of either enantiomer of the target molecule. nih.gov

Imidazolidinones: While less common in the literature than their oxazolidinone counterparts, imidazolidinone derivatives can also be synthesized from aminoindanol. These structures, containing two nitrogen atoms in the five-membered ring, can serve as chiral auxiliaries or as precursors to N-heterocyclic carbene (NHC) ligands, which are valuable in organometallic catalysis.

The conformational rigidity of the indane backbone, fused to the oxazolidinone or imidazolidinone ring, creates a highly predictable and effective stereochemical environment, making these derivatives powerful tools in asymmetric synthesis. nih.gov

Table 3: Applications of Aminoindanol-Derived Oxazolidinone Auxiliaries

| Reaction Type | Substrate | Diastereomeric Excess (de) | Product/Application | Reference |

| Aldol Condensation | Propionyl imide + various aldehydes | >99% | Syn-aldol adducts | nih.gov |

| Aldol Condensation | Crotonyl oxazolidinone | High | C11-C15 segment of tylosin | nih.gov |

| Aldol Condensation | N-hydrocinnamoyl oxazolidinone | High | Core of HIV protease inhibitor Saquinavir® | nih.gov |

| Diels-Alder Reaction | Acryloyl oxazolidinone + Cyclopentadiene | High | Cycloaddition adducts | nih.gov |

Computational and Theoretical Studies on 1s,2r Cis 1 Amino 2 Indanol Systems

Ab Initio and DFT Calculations of Conformational Preferences

Understanding the conformational landscape of ligands derived from (1S,2R)-cis-1-amino-2-indanol is fundamental to comprehending their role in asymmetric catalysis. Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the relative stabilities of different conformers and the nature of intramolecular interactions that stabilize them.

Studies on the core structure of cis-aminoindanols have revealed the significant role of intramolecular hydrogen bonding in dictating their conformational preferences. For the isolated (±)-cis-1-amino-indan-2-ol molecule, investigations have characterized at least two stable conformers that are very close in energy. researchgate.net The relative orientation of the amino and hydroxyl groups, along with the puckering of the five-membered ring, defines these stable conformations.

Computational analyses on related systems, such as cis-1,3-indanediol, have shown that intramolecular hydrogen bonds, including O-H···π and O-H···O interactions, are critical for conformational stability. researchgate.net These findings suggest that for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, the interplay between the bulky Boc-protecting group and the hydroxyl group, mediated by hydrogen bonding and steric effects, will be the primary determinant of its conformational equilibrium. The puckering of the cyclopentane (B165970) ring allows the functional groups to adopt specific spatial arrangements, which in turn influences how the chiral ligand interacts with a metal center or a substrate.

Table 1: Calculated Conformational Data for Related Indanol Systems

| Compound | Method | Key Finding | Reference |

|---|---|---|---|

| cis-1,3-Indanediol | DFT | Five quasi-degenerate minima stabilized by O-H···π and O-H···O bonds. | researchgate.net |

| 2-Indanol | MP2/cc-pVTZ | Four possible conformations; most stable form stabilized by O-H···π interaction. | researchgate.net |

This table is generated based on findings for structurally related compounds to infer the conformational behavior of the target molecule.

Transition State Modeling for Enantioselective Reactions

To rationalize the high levels of enantioselectivity observed in reactions catalyzed by systems incorporating the (1S,2R)-cis-1-amino-2-indanol scaffold, computational chemists construct detailed models of the reaction's transition states (TS). The stereochemical outcome of a reaction is determined by the energy difference (ΔΔG‡) between the competing diastereomeric transition states leading to the (R) and (S) products.

DFT calculations are the primary tool for locating and optimizing the geometries of these transition states. By comparing the relative energies of the TS structures, researchers can predict which enantiomer will be formed preferentially. These models allow for a detailed examination of the non-covalent interactions, such as hydrogen bonds, steric repulsion, and π-stacking, between the chiral catalyst, the substrate, and other reagents in the enantioselectivity-determining step. urv.cat

For instance, in reactions involving catalysts derived from aminoindanols, transition state models have been proposed to explain the observed stereoselectivity. beilstein-journals.org Although a specific model for a reaction catalyzed directly by this compound is not detailed, analogous systems show common features. A proposed transition state model for a related Michael addition highlighted the complexity of competing low-energy pathways involving different enolate isomers and various non-covalent organizational interactions. beilstein-journals.org The rigid indane backbone of the ligand severely restricts the possible approach trajectories of the reactants, forcing them into a specific orientation that minimizes steric clash and maximizes stabilizing interactions for one diastereomeric transition state over the other.

Prediction of Chiral Recognition and Enantioselectivity

A central goal of computational chemistry in asymmetric catalysis is the a priori prediction of enantioselectivity. This involves modeling the process of chiral recognition, where the chiral catalyst or auxiliary selectively interacts with one enantiomer of a racemic substrate or selectively creates one enantiomer of a product.

A notable study combined laser spectroscopy with ab initio calculations to investigate chiral recognition between (1R,2S)-(+)-cis-1-amino-2-indanol (AI) and the two enantiomers of methyl lactate (B86563). rsc.orgresearchgate.net The calculations revealed two types of isomeric complexes for each diastereoisomer. The most stable complex was an "insertion" structure, where the hydroxyl group of methyl lactate inserts into the intramolecular hydrogen bond of the aminoindanol (B8576300). rsc.orgresearchgate.net This primary structure, however, showed minimal chiral discrimination.

Crucially, a secondary, less stable complex was identified that was specific to each enantiomer and responsible for chiral recognition. rsc.orgresearchgate.net The enantioselectivity in this secondary structure was traced to a weak but decisive C-H···π interaction between the C-H group at the stereocenter of methyl lactate and the aromatic ring of the aminoindanol. This stabilizing interaction is only geometrically feasible for one of the enantiomers, thus providing a clear energetic preference and a mechanism for chiral discrimination at the molecular level. rsc.orgresearchgate.net Such detailed studies demonstrate how subtle non-covalent forces can be pinpointed through computational analysis as the origin of enantioselectivity.

Table 2: Key Interactions in Chiral Recognition of (1R,2S)-cis-1-amino-2-indanol with Methyl Lactate

| Complex Type | Key Interaction | Chiral Discrimination | Reference |

|---|---|---|---|

| Most Stable (Insertion) | Lactate OH inserts into AI intramolecular H-bond | Almost none | rsc.orgresearchgate.net |

Ligand-Substrate Interactions and Binding Site Analysis

Computational analysis of ligand-substrate interactions is essential for understanding how catalysts derived from this compound bind to substrates and facilitate asymmetric transformations. This analysis typically involves molecular docking and quantum mechanics calculations to map the binding site and quantify the interactions.

The binding process is governed by a combination of forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov In catalysts, the chiral ligand shapes a three-dimensional binding pocket where the substrate must fit. The specific geometry and chemical nature of this pocket dictate the orientation of the substrate, positioning it for a stereoselective reaction.

Computational models like the "induced-fit" model suggest that the binding site of a catalyst can be flexible, undergoing conformational changes upon substrate binding to achieve optimal orientation. nih.gov For catalysts using the rigid aminoindanol scaffold, the primary binding interactions often involve hydrogen bonding with the substrate via the hydroxyl or protected amino group, and π-π or C-H···π stacking interactions involving the indane's aromatic ring. nih.gov By analyzing these interactions for the transition state complex, researchers can identify the key amino acid residues or ligand functional groups responsible for both binding and stereochemical control. This knowledge is invaluable for rationally modifying the catalyst structure to improve its activity and selectivity.

Molecular Dynamics Simulations of Catalytic Cycles

While DFT calculations provide static snapshots of minima and transition states, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a catalytic system over time. MD simulations model the atomic motions of the catalyst, substrate, and solvent molecules, providing a more complete picture of the entire catalytic cycle. nih.gov

MD simulations can be used to:

Explore the conformational flexibility of the catalyst and catalyst-substrate complexes.

Investify the pathways for substrate binding and product release.

Sample the potential energy surface to identify important intermediates and low-energy pathways.

Understand the role of solvent molecules in the catalytic process.

For example, in studies of enzymes, multiscale simulations combining classical MD, metadynamics, and DFT calculations have been used to investigate protein conformational dynamics, ligand binding poses, and reaction mechanisms. frontiersin.org A similar approach can be applied to organometallic or organocatalytic systems based on aminoindanol ligands. MD simulations can refine docked structures of catalyst-substrate complexes and track the structural evolution of the system as it proceeds from reactants, through the transition state, to products, offering insights into dynamic effects that influence the catalyst's efficiency and selectivity. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S,2R)-cis-1-amino-2-indanol |

| (1R,2S)-(+)-cis-1-amino-2-indanol |

| (±)-cis-1-amino-indan-2-ol |

| Methyl lactate |

| cis-1,3-Indanediol |

Future Directions and Emerging Applications of 1s,2r Cis 1 Amino 2 Indanol in Advanced Organic Synthesis

Integration into Flow Chemistry Systems

The transition from batch to continuous-flow synthesis represents a significant leap forward in chemical manufacturing, offering superior control, safety, and scalability. Integrating chiral catalysts and auxiliaries derived from (1S,2R)-cis-1-amino-2-indanol into these systems is a burgeoning area of research. A key challenge in flow chemistry is the development of robust heterogeneous or immobilized catalysts that can be packed into reactors without leaching or loss of activity over time.

One notable advancement is the use of continuous-flow systems for the enzymatic kinetic resolution of racemic cis-1-amino-2-indanol. mdpi.com Researchers have successfully employed immobilized lipase (B570770) (Novozym 435) in a packed-bed reactor for the N-acetylation of the aminoindanol (B8576300). mdpi.com This flow system demonstrated remarkable efficiency, achieving a 50% conversion with an enantiomeric excess (ee) of 99% for both the recovered alcohol and the acetylated amine. mdpi.com The controlled flow rate enhances the local concentration of the immobilized enzyme, accelerating the rate of acylation of the amino group, an efficiency not seen in analogous batch reactions. mdpi.com Such processes are crucial for producing the enantiomerically pure starting materials needed to build more complex chiral catalysts and ligands suitable for continuous-flow asymmetric synthesis. nih.govrsc.org The development of these resolution techniques in flow is a critical first step, paving the way for the subsequent use of immobilized indanol-derived catalysts in multi-step, continuous syntheses of pharmaceutically active ingredients. nih.gov

Applications in Green Chemistry and Sustainable Synthesis